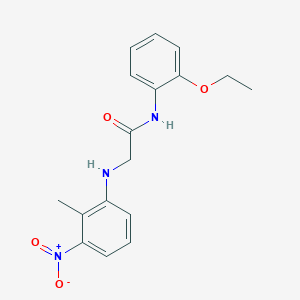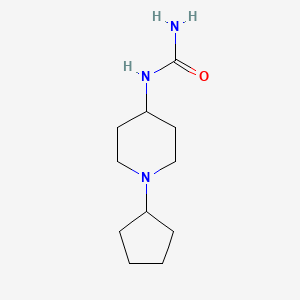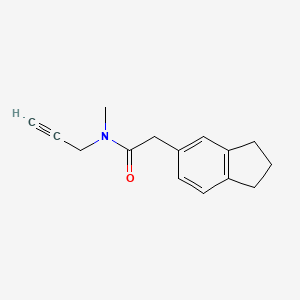
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a nitro group, and a methyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide typically involves the following steps:
Acylation: The reaction of the nitrated aniline with an acylating agent to form the acetamide.
The reaction conditions for these steps often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-ethoxyphenyl)-2-(2-methyl-3-aminoanilino)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-chloroanilino)acetamide: Contains a chloro group instead of a nitro group.
N-(2-ethoxyphenyl)-2-(2-methyl-3-hydroxyanilino)acetamide: Features a hydroxy group in place of the nitro group.
Uniqueness
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the ethoxy, methyl, and nitro groups in the same molecule provides a unique profile of properties that can be exploited for various applications.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-3-24-16-10-5-4-7-14(16)19-17(21)11-18-13-8-6-9-15(12(13)2)20(22)23/h4-10,18H,3,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCSKOPAPHBTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CNC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,5-dimethyl-N-prop-2-ynyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7672799.png)
![1-[1-(2-cyanoethyl)pyrazol-3-yl]-3-(5-propan-2-yl-1H-pyrazol-3-yl)urea](/img/structure/B7672811.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7672822.png)
![4-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672825.png)
![5-[4-(dimethylamino)pyridine-2-carbonyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7672832.png)
![4-[[1-(4-Chlorophenyl)pyrazol-3-yl]methylsulfonyl]butanenitrile](/img/structure/B7672838.png)
![5-Fluoro-1-[2-(3-methoxyphenoxy)ethyl]pyridin-2-one](/img/structure/B7672845.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxyethyl)acetamide](/img/structure/B7672869.png)

![4-[(4-Fluoro-2-methylphenyl)methylsulfonyl]butanenitrile](/img/structure/B7672887.png)
![N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7672895.png)
![N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide](/img/structure/B7672900.png)
